molecular formula C11H19NO2 B2475273 tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate CAS No. 1824168-87-7

tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate

Cat. No. B2475273
CAS RN: 1824168-87-7
M. Wt: 197.278
InChI Key: QVFURYRVRJIKNV-UHFFFAOYSA-N
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Description

“tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate” is a chemical compound with the molecular weight of 213.28 . It is also known by its IUPAC name, tert-butyl ((1-oxaspiro [2.3]hexan-5-yl)methyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(5-8)7-14-11/h8H,4-7H2,1-3H3, (H,12,13) . This indicates that the compound has a spiro[2.3]hexan-1-yl group attached to a carbamate group via a nitrogen atom.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

1. Crystal Structure Analysis

Tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate derivatives are studied for their crystal structures. In particular, chlorodiacetylene and iododiacetylene derivatives form isostructural families, where molecules are linked via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group, indicating potential applications in crystallography and materials science (Baillargeon et al., 2017).

2. Synthesis of Spirocyclopropanated Analogues

The compound has been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The key step in these syntheses was a cocyclization involving an appropriately protected derivative, indicating its role in synthetic organic chemistry and potential agricultural applications (Brackmann et al., 2005).

3. Preparation in Organic Synthesis

The compound has been involved in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, indicating its role in complex organic syntheses and the creation of novel organic molecules (Padwa et al., 2003).

4. Electroluminescent Materials

Research into the electronic structure and optical properties of spiro-type molecules for electroluminescent materials involves derivatives of this compound. These molecules show potential for use in electronic and optoelectronic devices due to their distinct electronic and optical properties (Johansson et al., 1997).

5. Synthesis of Natural Product Analogues

Derivatives of this compound have been used in the synthesis of natural product analogues, such as jaspine B, indicating its importance in medicinal chemistry and drug design (Tang et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-spiro[2.3]hexan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-7-11(8)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFURYRVRJIKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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